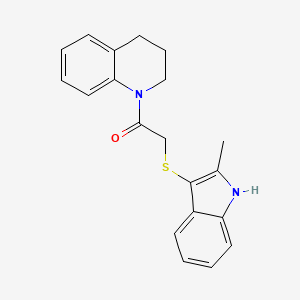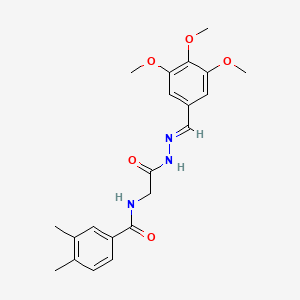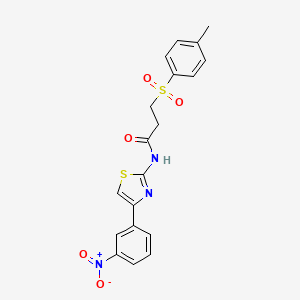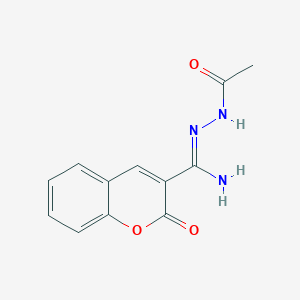
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone, also known as DMQD-Me, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce viral replication, and inhibit bacterial growth. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been reported to induce oxidative stress and DNA damage in cancer cells.
Advantages And Limitations For Lab Experiments
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using analytical techniques. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone also exhibits potent activity against cancer cells, viruses, and bacteria. However, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone research. One potential direction is to investigate its use as a fluorescent probe for imaging studies. Another potential direction is to explore its potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone for therapeutic use.
Synthesis Methods
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone involves the reaction of 2-methyl-1H-indole-3-thiol with 3,4-dihydroquinoline-1(2H)-one in the presence of a catalyst. The product is then purified using column chromatography. This synthesis method has been reported in various scientific journals, and the purity of the compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been investigated for its potential use as a fluorescent probe for imaging studies.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-20(16-9-3-4-10-17(16)21-14)24-13-19(23)22-12-6-8-15-7-2-5-11-18(15)22/h2-5,7,9-11,21H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJLWAXQAEOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2709520.png)



![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2709526.png)

![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)
![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)


